Lignoceric acid-d4

Description

BenchChem offers high-quality Lignoceric acid-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lignoceric acid-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

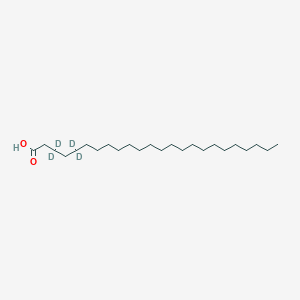

3,3,5,5-tetradeuteriotetracosanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i20D2,22D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-CMJIWFEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lignoceric Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Lignoceric acid-d4, a crucial tool in the study of very long-chain fatty acid (VLCFA) metabolism and related disorders.

Chemical Properties

Lignoceric acid-d4 is a deuterium-labeled form of lignoceric acid, a 24-carbon saturated fatty acid.[1][2] The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[3] This is particularly valuable in research related to metabolic disorders where the levels of VLCFAs are altered, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄D₄O₂ | [4] |

| Molecular Weight | 372.66 g/mol | [4] |

| CAS Number | 61389-26-2 (for d4) | [1] |

| Melting Point | ~80-82 °C (for unlabeled) | [5] |

| Boiling Point | ~272 °C at 10 mmHg (for unlabeled) | [6] |

| Solubility | Ethanol: 3.33 mg/mL (with sonication)DMSO: 2 mg/mL (with sonication and warming to 60°C)THF: ≥ 5 mg/mL | [7][8] |

| Storage | Store at -20°C for long-term stability. | [9] |

Synthesis of Lignoceric Acid-d4

Proposed Synthesis Pathway

Caption: Proposed synthesis of Lignoceric acid-d4.

Experimental Protocol: Hydrogen-Deuterium Exchange

Objective: To introduce four deuterium atoms into the lignoceric acid molecule.

Materials:

-

Lignoceric acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on activated carbon (Pt/C) catalyst (e.g., 10 wt. %)

-

High-pressure reactor

-

Appropriate organic solvent (e.g., anhydrous dioxane)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization solvents (e.g., acetone, acetonitrile)

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve lignoceric acid in an anhydrous organic solvent.

-

Add the Pt/C catalyst to the solution.

-

Introduce D₂O into the reactor. The molar ratio of D₂O to lignoceric acid should be in large excess to drive the exchange reaction.

-

Reaction Conditions: Seal the reactor and heat to a temperature typically ranging from 150 to 200°C. The reaction is run under pressure for a specified duration (e.g., 24-48 hours) with stirring to ensure adequate mixing.

-

Work-up: After cooling the reactor to room temperature, filter the reaction mixture to remove the Pt/C catalyst.

-

Solvent Removal: Remove the solvent and excess D₂O from the filtrate using a rotary evaporator.

-

Purification: The crude Lignoceric acid-d4 can be purified by recrystallization from a suitable solvent system to yield the final product of high purity.

-

Analysis: Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Applications: Internal Standard in Quantitative Analysis

Lignoceric acid-d4 is primarily used as an internal standard in the quantitative analysis of very long-chain fatty acids in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

Experimental Workflow: GC-MS Analysis of VLCFAs

Caption: GC-MS workflow for VLCFA analysis.

Detailed Protocol: Quantification of VLCFAs in Plasma

Objective: To accurately measure the concentration of lignoceric acid and other VLCFAs in a plasma sample.

Materials:

-

Plasma sample

-

Lignoceric acid-d4 internal standard solution of known concentration

-

Methanolic HCl (for hydrolysis and derivatization to Fatty Acid Methyl Esters - FAMEs)

-

Hexane (for extraction)

-

Sodium sulfate (for drying)

-

GC-MS system with a suitable capillary column (e.g., polar column for FAME analysis)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a precise amount of the Lignoceric acid-d4 internal standard solution.

-

Add methanolic HCl and heat the sample (e.g., at 100°C for 1 hour) to simultaneously hydrolyze the fatty acids from complex lipids and convert them to their methyl esters (FAMEs).

-

-

Extraction:

-

After cooling, add water and extract the FAMEs with hexane.

-

Vortex the mixture and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the hexane extract under a stream of nitrogen.

-

Inject an aliquot of the concentrated sample into the GC-MS system.

-

GC Conditions: Use a temperature program that effectively separates the FAMEs of interest.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the unlabeled lignoceric acid methyl ester and the Lignoceric acid-d4 methyl ester.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled lignoceric acid and a constant concentration of the internal standard.

-

Role in Signaling Pathways

Very long-chain fatty acids, including lignoceric acid, are essential components of sphingolipids, which are critical constituents of cellular membranes and are involved in various signaling pathways.[12] Perturbations in VLCFA metabolism can, therefore, impact these signaling cascades.

VLCFA and Sphingolipid Metabolism

The elongation of fatty acids to form VLCFAs occurs in the endoplasmic reticulum. These VLCFAs are then incorporated into ceramides, the backbone of most sphingolipids. Sphingolipids are not only structural components of membranes but also act as signaling molecules themselves or can be metabolized to other signaling molecules like sphingosine-1-phosphate (S1P).

Caption: Role of VLCFAs in sphingolipid signaling.

This diagram illustrates that the synthesis of lignoceric acid is a key step in the production of ceramides, which are precursors to various sphingolipids that play crucial roles in maintaining membrane integrity and participating in cellular signaling that governs fundamental processes such as cell growth, differentiation, and apoptosis.

Conclusion

Lignoceric acid-d4 is an indispensable tool for researchers investigating the metabolism and physiological roles of very long-chain fatty acids. Its stable isotope label allows for precise and accurate quantification in complex biological matrices, facilitating the diagnosis and study of metabolic disorders. A deeper understanding of its synthesis and analytical applications, as outlined in this guide, will empower scientists to further unravel the intricate roles of VLCFAs in health and disease.

References

- 1. Documents download module [ec.europa.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lignoceric acid-d4-1 | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]

- 5. 557-59-5 CAS MSDS (LIGNOCERIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. LIGNOCERIC ACID | 557-59-5 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Lignoceric Acid-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Lignoceric acid-d4. This deuterated analog of lignoceric acid is a critical tool in metabolic research, particularly in studies related to peroxisomal disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy. Its use as an internal standard in mass spectrometry-based analyses allows for precise quantification of its non-deuterated counterpart in complex biological matrices.

Isotopic Purity of Lignoceric Acid-d4

The isotopic purity of Lignoceric acid-d4 is a critical parameter for its use as an internal standard and tracer in metabolic studies. High isotopic enrichment minimizes interference from naturally occurring isotopes and ensures accurate quantification. The isotopic distribution is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules that differ only in their isotopic composition).

While the chemical purity of commercially available Lignoceric acid-d4 is generally high (often ≥98%), the isotopic purity, specifically the percentage of the desired d4 species, is a key quality attribute. Manufacturers typically provide a Certificate of Analysis (CoA) with lot-specific data on the isotopic distribution.

Table 1: Representative Isotopic Distribution of Lignoceric Acid-d4

| Isotopologue | Designation | Representative Abundance (%) |

| Lignoceric acid | d0 | < 0.1 |

| Lignoceric acid-d1 | d1 | < 0.5 |

| Lignoceric acid-d2 | d2 | < 1.0 |

| Lignoceric acid-d3 | d3 | < 2.0 |

| Lignoceric acid-d4 | d4 | > 96.5 |

Note: The data in this table is representative and may vary between different batches and suppliers. For precise data, always refer to the lot-specific Certificate of Analysis provided by the manufacturer.

Stability of Lignoceric Acid-d4

The stability of Lignoceric acid-d4 is crucial for its reliable use in research and drug development. As a saturated very-long-chain fatty acid, it is relatively stable. However, proper storage and handling are essential to prevent degradation over time.

Recommended Storage Conditions:

-

Long-term Storage: For optimal stability, Lignoceric acid-d4 should be stored as a solid at -20°C or lower.[1] Under these conditions, it can be stable for several years.[1]

-

Stock Solutions: If stored in a solvent, it is recommended to keep stock solutions at -80°C for up to six months, or at -20°C for up to one month.[2]

Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate the degradation of fatty acids.

-

Oxidation: Although saturated fatty acids are less susceptible to oxidation than unsaturated fatty acids, exposure to oxygen, light, and certain metals can initiate oxidative degradation.

-

Moisture: The presence of water can lead to hydrolysis.

Table 2: General Protocol for Accelerated Stability Study of Lignoceric Acid-d4

| Parameter | Condition |

| Storage Conditions | |

| Long-Term | -20°C ± 5°C |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

| Time Points | |

| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 0, 1, 3, 6 months |

| Tests to be Performed | |

| Appearance | Visual inspection for changes in color and physical state. |

| Chemical Purity | HPLC or GC analysis to determine the percentage of the parent compound and the presence of any degradation products. |

| Isotopic Purity | Mass spectrometry to assess any changes in the isotopic distribution. |

Experimental Protocols

Determination of Isotopic Purity by Mass Spectrometry

This protocol provides a general workflow for determining the isotopic enrichment of Lignoceric acid-d4 using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Lignoceric acid-d4 in a suitable organic solvent (e.g., chloroform or methanol).

-

Prepare a series of dilutions to establish a standard curve.

-

-

Derivatization:

-

To improve volatility for GC analysis, convert the fatty acid to its methyl ester (FAME) or other suitable derivative. A common method is esterification with BF3-methanol.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for fatty acid analysis (e.g., a wax or polar-substituted phenyl polysiloxane column).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan to identify the molecular ions of the different isotopologues, or Selected Ion Monitoring (SIM) for targeted quantification of specific ions.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues of the lignoceric acid derivative based on their mass-to-charge ratio (m/z).

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity.

-

Metabolic Pathway of Lignoceric Acid

Lignoceric acid, being a very-long-chain fatty acid (VLCFA), is primarily metabolized in the peroxisomes through a process called beta-oxidation.[1] This pathway is crucial for breaking down these long fatty acid chains into smaller units that can then be further metabolized in the mitochondria for energy production.

This technical guide provides essential information on the isotopic purity and stability of Lignoceric acid-d4, offering a valuable resource for researchers and professionals in the fields of metabolic research and drug development. For specific applications, it is always recommended to consult the manufacturer's documentation and perform appropriate validation studies.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Lignoceric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated lignoceric acid, a critical tool in metabolic research and drug development. This document details the properties of various deuterated forms of lignoceric acid, outlines experimental protocols for its analysis, and illustrates its metabolic significance.

Introduction

Lignoceric acid (tetracosanoic acid) is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₄H₄₈O₂. In biological systems, it is a component of cerebrosides and is involved in the myelination process in the developing brain.[1] The metabolism of lignoceric acid is of significant interest due to its accumulation in several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[2] Deuterated lignoceric acid serves as an invaluable internal standard for the accurate quantification of its endogenous, non-deuterated counterpart in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The use of stable isotope-labeled standards is the gold standard for precise and accurate quantification as they correct for variations during sample preparation and analysis.

Physical and Chemical Properties

The physical and chemical properties of deuterated lignoceric acid are largely similar to those of its non-deuterated form, with the primary difference being the increased molecular weight due to the substitution of hydrogen atoms with deuterium. The most commonly available deuterated forms are lignoceric acid-d₃ and lignoceric acid-d₄₇.

Quantitative Data Summary

The following tables summarize the key quantitative data for different forms of lignoceric acid.

Table 1: General Properties of Lignoceric Acid and its Deuterated Analogs

| Property | Lignoceric Acid | Lignoceric Acid-d₃ | Lignoceric Acid-d₄₇ |

| Synonyms | Tetracosanoic acid, C24:0 | Tetracosanoic-24,24,24-d₃ acid, C24:0-d₃ | Tetracosanoic-d₄₇ acid, C24:0-d₄₇ |

| CAS Number | 557-59-5 | 851073-55-7[4] | 68060-00-4[3] |

| Molecular Formula | C₂₄H₄₈O₂ | C₂₄H₄₅D₃O₂[4] | C₂₄HD₄₇O₂[3] |

| Molecular Weight | 368.63 g/mol | 371.7 g/mol [4] | 415.9 g/mol [3] |

| Appearance | White solid | Solid[4] | Solid[3] |

| Purity | >98% | ≥99% deuterated forms (d₁-d₃)[4] | ≥99% deuterated forms (d₁-d₄₇)[3] |

Table 2: Physicochemical Properties

| Property | Lignoceric Acid | Lignoceric Acid-d₃ | Lignoceric Acid-d₄₇ |

| Melting Point | 84.2 °C | Not available | 80-82 °C |

| Solubility | Chloroform: 2 mg/ml, THF: 5 mg/ml[4] | Chloroform: 2 mg/ml, THF: 5 mg/ml[3] | |

| Storage Temperature | Room temperature | -20°C[4] | -20°C[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated lignoceric acid are crucial for its effective use in research.

Synthesis of Deuterated Lignoceric Acid (General Approach)

While specific, detailed protocols for the synthesis of deuterated lignoceric acid are proprietary to commercial suppliers, a general approach for the perdeuteration of saturated fatty acids involves metal-catalyzed hydrogen-isotope exchange (HIE).[5]

Principle: This method utilizes a catalyst, such as platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), under elevated temperature and pressure.

General Procedure:

-

Reaction Setup: Lignoceric acid is dissolved in a suitable solvent and placed in a high-pressure reactor with a Pt/C catalyst and D₂O.

-

Deuteration: The reactor is sealed, heated, and pressurized to facilitate the H/D exchange. The reaction is typically run for an extended period to ensure a high degree of deuteration.

-

Purification: After the reaction, the catalyst is filtered off, and the deuterated lignoceric acid is purified from the reaction mixture, often by recrystallization or chromatography.

-

Analysis: The final product is analyzed by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to determine the extent and positions of deuteration.

Quantification of Lignoceric Acid using Deuterated Internal Standard by GC-MS

This protocol outlines a general method for the quantification of total lignoceric acid in a biological matrix (e.g., plasma, fibroblasts) using a deuterated internal standard.[6][7]

1. Materials and Reagents:

-

Biological sample (e.g., plasma, cell pellet)

-

Deuterated lignoceric acid internal standard (e.g., lignoceric acid-d₄₇)

-

Solvents: Methanol, Chloroform, Hexane (HPLC grade)

-

Reagents for hydrolysis: Methanolic HCl or NaOH

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard spiking solution (known concentration of deuterated lignoceric acid in a suitable solvent)

2. Sample Preparation:

-

Spiking: To a known amount of the biological sample, add a precise volume of the deuterated lignoceric acid internal standard spiking solution.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves homogenization of the sample in a chloroform/methanol mixture.

-

Hydrolysis (Saponification): To release lignoceric acid from complex lipids, hydrolyze the lipid extract by heating with methanolic HCl or a solution of NaOH in methanol.

-

Extraction of Free Fatty Acids: After hydrolysis, acidify the mixture and extract the free fatty acids into an organic solvent like hexane.

-

Derivatization: Evaporate the solvent under a stream of nitrogen. To the dried residue, add the derivatizing agent (e.g., BSTFA with TMCS) and heat to convert the fatty acids into their volatile trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms).

-

Injector Temperature: Typically 250-300 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the endogenous lignoceric acid derivative and the deuterated internal standard.

-

4. Data Analysis:

-

Quantification: Create a calibration curve by analyzing standards containing known concentrations of non-deuterated lignoceric acid and a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of lignoceric acid in the unknown sample is then determined from its peak area ratio using the calibration curve.

Quantification of Lignoceric Acid using Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of lignoceric acid in biological samples using a deuterated internal standard with LC-MS/MS.[2][8]

1. Materials and Reagents:

-

Biological sample (e.g., plasma, serum)

-

Deuterated lignoceric acid internal standard (e.g., lignoceric acid-d₄₇)

-

Solvents: Acetonitrile, Methanol, Isopropanol, Water (LC-MS grade)

-

Reagents for extraction and hydrolysis (as in the GC-MS protocol)

-

Mobile phase additives (e.g., formic acid, ammonium acetate)

2. Sample Preparation:

-

The sample preparation steps (spiking, lipid extraction, hydrolysis, and extraction of free fatty acids) are similar to those for GC-MS analysis. Derivatization may not be necessary for LC-MS/MS, although it can sometimes improve sensitivity and chromatographic performance.

3. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase column (e.g., C18, C8).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol mixture).

-

Flow Rate: Typical for the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both endogenous lignoceric acid and the deuterated internal standard are monitored.

-

4. Data Analysis:

-

The data analysis is analogous to the GC-MS method, where a calibration curve is constructed based on the peak area ratios of the analyte to the internal standard.

Metabolic Pathway and Visualization

Lignoceric acid is primarily metabolized through peroxisomal β-oxidation.[9] In certain genetic disorders like X-linked adrenoleukodystrophy, a defect in the peroxisomal transporter ABCD1 leads to the accumulation of VLCFAs, including lignoceric acid.[2]

The following diagram illustrates the general workflow for the quantification of lignoceric acid using a deuterated internal standard.

Caption: General workflow for quantifying lignoceric acid.

The following diagram illustrates the peroxisomal β-oxidation of lignoceric acid.

Caption: Peroxisomal β-oxidation of lignoceric acid.

Conclusion

Deuterated lignoceric acid is an indispensable tool for researchers in the fields of metabolic disorders and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of endogenous lignoceric acid levels, which is critical for diagnosing and monitoring peroxisomal diseases like X-ALD. The experimental protocols and metabolic pathway information provided in this guide offer a foundational resource for scientists working with this important molecule. Further research into the synthesis and application of deuterated VLCFAs will continue to advance our understanding of lipid metabolism and related pathologies.

References

- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrum of Lignoceric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of Lignoceric acid-d4, a deuterated internal standard crucial for the quantitative analysis of very-long-chain fatty acids (VLCFAs). Understanding its fragmentation pattern is essential for accurate metabolic studies and clinical research, particularly in the context of peroxisomal disorders.

Introduction to Lignoceric Acid and Its Deuterated Analog

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid. In biological systems, it is a key component of sphingolipids and is metabolized primarily through peroxisomal β-oxidation.[1][2][3][4] Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, a hallmark of several genetic disorders, including X-linked adrenoleukodystrophy and Zellweger syndrome.[1] Lignoceric acid-d4 serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous lignoceric acid in biological samples using mass spectrometry.[5]

Experimental Protocol: GC-MS Analysis of Lignoceric Acid-d4

The analysis of VLCFAs like lignoceric acid typically requires gas chromatography-mass spectrometry (GC-MS) for separation and detection. Due to their low volatility, fatty acids must be derivatized prior to analysis. The most common method is conversion to their fatty acid methyl esters (FAMEs).

1. Sample Preparation and Derivatization:

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, fibroblasts) using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.

-

Methylation: The free fatty acids are then converted to FAMEs by incubation with a methylating agent, such as 14% boron trifluoride in methanol (BF3/MeOH), at a high temperature (e.g., 100°C for 10 minutes).

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.

-

Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are redissolved in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. For VLCFAs, the program might start at a lower temperature and ramp up to a high final temperature (e.g., 150°C to 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode is used to obtain the complete mass spectrum for identification, while selected ion monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

Mass Spectrum and Fragmentation Pattern of Lignoceric Acid-d4 Methyl Ester

The mass spectrum of the methyl ester of Lignoceric acid-d4 is interpreted based on the established fragmentation patterns of saturated FAMEs. A key assumption for this guide is that the four deuterium atoms are located at the α (C2) and β (C3) positions relative to the carbonyl group, a common and chemically stable labeling pattern.[5]

The electron ionization of a FAME typically results in a molecular ion (M⁺•) and several characteristic fragment ions. The presence of deuterium atoms at the α and β positions will increase the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing these positions by 4 Da.

Table 1: Predicted Key Ions in the Mass Spectra of Unlabeled and d4-Lignoceric Acid Methyl Ester

| Ion Description | Unlabeled Lignoceric Acid Methyl Ester (m/z) | Lignoceric Acid-d4 Methyl Ester (m/z) | Fragmentation Mechanism |

| Molecular Ion [M]⁺• | 382 | 386 | Ionization of the molecule. |

| McLafferty Rearrangement | 74 | 78 | Cleavage of the C3-C4 bond with a γ-hydrogen transfer to the carbonyl oxygen. This is a hallmark fragment for FAMEs. |

| [M-31]⁺ | 351 | 355 | Loss of the methoxy group (•OCH₃). |

| [M-43]⁺ | 339 | 343 | Loss of a propyl radical (•C₃H₇) from the aliphatic chain. |

| [M-74]⁺ | 308 | 312 | Loss of the McLafferty rearrangement fragment as a neutral molecule. |

| Fragment from α-cleavage | 87 | 91 | Cleavage of the C2-C3 bond, retaining the carbomethoxy group. |

Visualization of Key Processes

Fragmentation Pathway of Lignoceric Acid-d4 Methyl Ester

Caption: Fragmentation of Lignoceric Acid-d4 Methyl Ester.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS Workflow for Lignoceric Acid-d4 Analysis.

Peroxisomal β-Oxidation of Lignoceric Acid

Caption: Peroxisomal β-Oxidation Pathway of Lignoceric Acid.

Conclusion

The mass spectrum of Lignoceric acid-d4, when analyzed as its methyl ester derivative, exhibits a predictable fragmentation pattern characterized by a 4 Da mass shift in the molecular ion and key fragments containing the deuterated α and β carbons. A thorough understanding of this pattern, coupled with a robust experimental protocol, is fundamental for the accurate quantification of lignoceric acid in complex biological matrices. This is of paramount importance for the diagnosis and monitoring of peroxisomal disorders and for advancing research in fatty acid metabolism.

References

- 1. pnas.org [pnas.org]

- 2. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial and peroxisomal beta-oxidation of stearic and lignoceric acids by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Lignoceric Acid-d4 as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of myelin and other cellular membranes. Its metabolism, primarily occurring in peroxisomes, is of significant interest in the study of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[1] The use of stable isotope-labeled lignoceric acid, such as lignoceric acid-d4, provides a powerful tool for tracing its metabolic fate in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of the application of lignoceric acid-d4 as a tracer in metabolic research, detailing experimental protocols, presenting data, and visualizing key metabolic pathways and workflows.

Deuterium-labeled fatty acids are widely used as tracers in metabolic research due to their stability and the ability to be detected with high sensitivity and specificity using mass spectrometry.[2] Lignoceric acid-d4, with four deuterium atoms typically incorporated at a stable position on the fatty acid chain, allows researchers to distinguish it from its endogenous, unlabeled counterpart. This enables the precise tracking of its absorption, transport, and conversion into various metabolites.

Metabolic Pathways of Lignoceric Acid

The metabolism of lignoceric acid primarily involves two key processes: chain elongation in the endoplasmic reticulum and β-oxidation within the peroxisomes.

Fatty Acid Elongation

Lignoceric acid can be synthesized from shorter-chain fatty acids through a process of fatty acid elongation that occurs in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to the growing fatty acid chain.

Peroxisomal β-Oxidation

Unlike shorter-chain fatty acids that are oxidized in the mitochondria, lignoceric acid and other VLCFAs undergo β-oxidation primarily in the peroxisomes. This process shortens the fatty acid chain in a cyclical manner, producing acetyl-CoA and a shorter acyl-CoA with each cycle.

Quantitative Data Presentation

Table 1: Illustrative Example of Lignoceric Acid-d4 Incorporation into Total Lipids of Cultured Human Fibroblasts

| Cell Line | Treatment | Lignoceric Acid-d4 (nmol/mg protein) |

| Control | 24h incubation | 5.2 ± 0.8 |

| X-ALD Patient | 24h incubation | 15.7 ± 2.1 |

| Zellweger Patient | 24h incubation | 18.3 ± 2.5 |

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Illustrative Example of Peroxisomal β-Oxidation of Lignoceric Acid-d4 in Cultured Human Fibroblasts

| Cell Line | Treatment | C22:0-d4 (nmol/mg protein) | C20:0-d4 (nmol/mg protein) | C18:0-d4 (nmol/mg protein) |

| Control | 24h incubation | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.5 ± 0.1 |

| X-ALD Patient | 24h incubation | 0.4 ± 0.1 | Not Detected | Not Detected |

| Zellweger Patient | 24h incubation | Not Detected | Not Detected | Not Detected |

Data are presented as mean ± standard deviation and are hypothetical. The table shows the appearance of shorter-chain deuterated fatty acids as a result of the β-oxidation of lignoceric acid-d4.

Experimental Protocols

Detailed methodologies are crucial for the successful application of lignoceric acid-d4 as a tracer. The following sections provide representative protocols for in vitro and in vivo experiments.

In Vitro Experimental Protocol: Lignoceric Acid-d4 Metabolism in Cultured Human Fibroblasts

This protocol is designed to assess the uptake and metabolism of lignoceric acid-d4 in cultured human fibroblasts, which is a common model for studying VLCFA metabolism disorders.

-

Cell Culture:

-

Culture human fibroblasts (control, X-ALD, and Zellweger syndrome patient-derived) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

-

Tracer Incubation:

-

Prepare a stock solution of lignoceric acid-d4 complexed to bovine serum albumin (BSA).

-

Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).

-

Add fresh culture medium containing lignoceric acid-d4 (final concentration, e.g., 10 µM) to each well.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

-

Lipid Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Scrape the cells in methanol and transfer to a glass tube.

-

Add chloroform to the cell suspension (chloroform:methanol, 2:1 v/v) and vortex thoroughly.

-

Add water to induce phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation for GC-MS Analysis:

-

To the dried lipid extract, add an internal standard (e.g., heptadecanoic acid, C17:0).

-

Transesterify the fatty acids to their fatty acid methyl esters (FAMEs) by adding a solution of methanol and acetyl chloride and heating at 80°C for 1 hour.

-

After cooling, add hexane and water to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs and dry it down.

-

Reconstitute the sample in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column for fatty acid separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the methyl esters of lignoceric acid-d4 and its potential metabolites (e.g., C22:0-d4, C20:0-d4).

-

Quantify the amount of each deuterated fatty acid by comparing its peak area to that of the internal standard.

-

In Vivo Experimental Protocol: Lignoceric Acid-d4 Tracing in a Rodent Model

This protocol outlines a general procedure for an in vivo study to track the metabolic fate of orally administered lignoceric acid-d4 in a rodent model.

-

Animal Model:

-

Use an appropriate rodent model (e.g., wild-type mice, or a mouse model of a VLCFA metabolism disorder).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Tracer Administration:

-

Prepare a formulation of lignoceric acid-d4 in a suitable vehicle for oral gavage (e.g., corn oil).

-

Administer a single oral dose of lignoceric acid-d4 to the animals.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours) via a suitable method (e.g., tail vein or submandibular bleeding).[3]

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain, adipose tissue).

-

-

Sample Processing:

-

Separate plasma from the blood samples.

-

Homogenize the collected tissues.

-

Perform lipid extraction from plasma and tissue homogenates using the Folch method (chloroform:methanol extraction) as described in the in vitro protocol.

-

-

GC-MS Analysis:

-

Prepare FAMEs from the lipid extracts and analyze them by GC-MS as described in the in vitro protocol.

-

Quantify the levels of lignoceric acid-d4 and its deuterated metabolites in plasma and different tissues.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Lignoceric Acid-d4 Tracer Study

Logical Relationship of Lignoceric Acid-d4 Metabolism and Analysis

Conclusion

Lignoceric acid-d4 is an invaluable tool for researchers and drug development professionals investigating the complex metabolism of very-long-chain fatty acids. Its use as a stable isotope tracer allows for the precise quantification of metabolic fluxes and the elucidation of pathways involved in both health and disease. The detailed experimental protocols and analytical methods described in this guide provide a solid foundation for designing and executing robust metabolic studies. While specific quantitative data for lignoceric acid-d4 remains to be extensively published, the illustrative examples provided herein demonstrate the type of valuable information that can be obtained. Future research utilizing lignoceric acid-d4 will undoubtedly continue to shed light on the pathophysiology of peroxisomal disorders and aid in the development of novel therapeutic interventions.

References

- 1. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma [pubmed.ncbi.nlm.nih.gov]

- 3. louisville.edu [louisville.edu]

A Technical Guide to Lignoceric Acid-d4: Synthesis, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lignoceric acid-d4, a deuterium-labeled analog of the very-long-chain saturated fatty acid, lignoceric acid. This document details the specific positioning of deuterium atoms, outlines relevant experimental protocols for its synthesis and analysis, and discusses its application in metabolic research and as an internal standard.

Deuterium Labeling Position in Lignoceric Acid-d4

Lignoceric acid-d4 is a stable isotope-labeled version of lignoceric acid (24:0), a 24-carbon saturated fatty acid. The deuterium atoms are strategically placed to aid in its use as a tracer and internal standard in mass spectrometry and NMR spectroscopy. One commercially available form of Lignoceric acid-d4 has the deuterium atoms located at the 9 and 10 positions of the carbon chain.

Systematic Name: 9,9,10,10-tetradeuteriotetracosanoic acid

The molecular formula for this specific isomer is C24H44D4O2. This precise labeling provides a significant mass shift from the unlabeled lignoceric acid, facilitating its distinction in analytical methods. Other deuterated forms, including perdeuterated Lignoceric acid-d47, are also available for specific research applications.[1]

Physicochemical and Analytical Data

Quantitative data for Lignoceric acid-d4 is crucial for its effective use in research. The following tables summarize key physicochemical properties and analytical parameters.

Table 1: Physicochemical Properties of Lignoceric Acid and Lignoceric Acid-d4

| Property | Lignoceric Acid | Lignoceric Acid-d4 (9,9,10,10-tetradeuterio) |

| Molecular Formula | C24H48O2 | C24H44D4O2 |

| Molecular Weight | 368.64 g/mol | 372.66 g/mol |

| CAS Number | 557-59-5 | 1219794-61-2 |

| Appearance | Crystalline solid | Crystalline solid |

| Purity | ≥98% | ≥95% - ≥98% |

| Storage Temperature | -20°C | -20°C |

Table 2: Representative Analytical Data for Lignoceric Acid-d4

| Analytical Technique | Parameter | Typical Value/Range |

| Mass Spectrometry (GC-MS) | Selected Ion Monitoring (SIM) Ion | m/z 371 |

| Isotopic Purity | Deuterated Forms (d1-d4) | ≥99% of specified deuterated forms is a common commercial standard. |

| 1H NMR (CDCl3, representative) | Chemical Shift (δ) | ~2.34 ppm (t, 2H, α-CH2), ~1.63 ppm (quint, 2H, β-CH2), ~1.25 ppm (br s, 38H, -(CH2)n-), ~0.88 ppm (t, 3H, ω-CH3). Note: Signals for C9-H and C10-H would be absent or significantly reduced. |

| 13C NMR (CDCl3, representative) | Chemical Shift (δ) | ~180 ppm (C=O), ~34 ppm (C2), ~32 ppm (C23), ~29.7-29.1 ppm (-(CH2)n-), ~25 ppm (C3), ~22.7 ppm (C22), ~14.1 ppm (C24). Note: Signals for C9 and C10 would be altered due to the C-D bond. |

Experimental Protocols

General Synthesis of Deuterated Fatty Acids

Protocol: Controlled α,β-Tetradeuteration of a Straight-Chain Fatty Acid [2]

-

Amide Formation: The starting fatty acid is first converted to its 8-aminoquinoline amide. This is achieved by reacting the fatty acid with 8-aminoquinoline in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and an activating agent like 4-(dimethylamino)pyridine N-oxide (DMAPO).

-

Palladium-Catalyzed H/D Exchange: The resulting amide undergoes a palladium-catalyzed hydrogen-deuterium exchange reaction. The reaction is carried out using a palladium(II) acetate catalyst and a pivalate salt (e.g., CsOPiv) in a deuterated solvent such as acetic acid-d4 at elevated temperatures (e.g., 80°C). This step is often repeated to achieve high deuterium incorporation.

-

Hydrolysis: The deuterated amide is then hydrolyzed to the corresponding deuterated carboxylic acid. This can be achieved using a solution of sodium deuteroxide (NaOD) in heavy water (D2O) to minimize back-exchange of the deuterium atoms.

Quantification of Very-Long-Chain Fatty Acids using Lignoceric Acid-d4 as an Internal Standard

Lignoceric acid-d4 is frequently used as an internal standard for the accurate quantification of very-long-chain fatty acids (VLCFAs) in biological samples, which is crucial for the diagnosis of certain metabolic disorders like X-linked adrenoleukodystrophy.[3][4]

Protocol: LC-MS/MS Analysis of VLCFAs in Plasma [4][5]

-

Sample Preparation:

-

To a plasma sample, add a known amount of Lignoceric acid-d4 internal standard solution.

-

Perform acid hydrolysis to release the fatty acids from their esterified forms (e.g., from coenzyme A esters).

-

-

Derivatization:

-

The extracted fatty acids are derivatized to enhance their ionization efficiency and chromatographic properties. A common method involves reaction with oxalyl chloride, followed by dimethylaminoethanol and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide esters.

-

-

LC-MS/MS Analysis:

-

The derivatized samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic separation is typically achieved on a reverse-phase column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of unlabeled lignoceric acid standards and a fixed concentration of the Lignoceric acid-d4 internal standard.

-

The concentration of lignoceric acid in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

Lignoceric acid, like other fatty acids, is metabolized through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The metabolism of very-long-chain fatty acids primarily begins in the peroxisomes.

Caption: Mitochondrial Fatty Acid Beta-Oxidation Cycle.

Experimental Workflow for Lipidomics using Deuterated Standards

The use of deuterated lipid standards is integral to quantitative lipidomics workflows, enabling the correction for sample loss and ionization variability.

Caption: Quantitative Lipidomics Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Lignoceric Acid-d4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lignoceric acid-d4 as a stable isotope tracer in cell culture experiments. This document is intended to guide researchers in designing and executing experiments to investigate the metabolism and cellular signaling of very-long-chain fatty acids (VLCFAs).

Introduction

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid that plays a crucial role in the composition of cellular membranes, particularly as a component of sphingolipids like ceramides and sphingomyelin.[1][2] Dysregulation of lignoceric acid metabolism is implicated in severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[1] Lignoceric acid-d4, a deuterated form of lignoceric acid, serves as a powerful tool in metabolic research, enabling the tracing of its uptake, trafficking, and incorporation into various lipid species within cultured cells using mass spectrometry.[3]

Applications

-

Metabolic Flux Analysis: Tracing the incorporation of the deuterium-labeled backbone of Lignoceric acid-d4 into complex lipids such as sphingolipids and glycerophospholipids to elucidate metabolic pathways and fluxes.[3][4]

-

Disease Modeling: Studying the metabolic fate of lignoceric acid in cell models of VLCFA metabolism disorders to understand disease mechanisms and evaluate potential therapeutic interventions.

-

Internal Standard: Acting as a robust internal standard for the accurate quantification of endogenous lignoceric acid and other related VLCFAs in cell extracts by mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a time-course experiment tracking the incorporation of Lignoceric acid-d4 into various lipid classes in a human fibroblast cell line.

Table 1: Uptake and Incorporation of Lignoceric Acid-d4 in Cultured Human Fibroblasts

| Time Point (hours) | Lignoceric Acid-d4 in Total Cell Lipids (pmol/mg protein) |

| 0 | 0 |

| 1 | 50.2 ± 4.5 |

| 4 | 185.6 ± 15.2 |

| 12 | 450.8 ± 32.7 |

| 24 | 780.1 ± 55.9 |

Table 2: Distribution of Lignoceric Acid-d4 into Different Lipid Classes in Human Fibroblasts after 24 hours of Incubation

| Lipid Class | Percentage of Total Incorporated Lignoceric Acid-d4 (%) |

| Phosphatidylcholine (PC) | 15.3 ± 2.1 |

| Phosphatidylethanolamine (PE) | 8.9 ± 1.5 |

| Phosphatidylserine (PS) | 4.2 ± 0.8 |

| Sphingomyelin (SM) | 45.8 ± 5.3 |

| Ceramide (Cer) | 20.1 ± 2.9 |

| Other | 5.7 ± 1.1 |

Experimental Protocols

Protocol 1: Preparation of Lignoceric Acid-d4 Working Solution

Objective: To prepare a stock solution of Lignoceric acid-d4 suitable for cell culture experiments.

Materials:

-

Lignoceric acid-d4 (powder)

-

Ethanol (200 proof, sterile)

-

Fatty acid-free bovine serum albumin (BSA) solution (10% w/v in serum-free culture medium)

-

Sterile microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Prepare a 10 mM stock solution of Lignoceric acid-d4 in ethanol.

-

Warm the 10% fatty acid-free BSA solution to 37°C.

-

Slowly add the Lignoceric acid-d4 stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1 to ensure solubility and bioavailability.

-

Incubate the Lignoceric acid-d4/BSA complex at 37°C for 30 minutes to allow for complete binding.

-

This working solution is now ready to be added to the cell culture medium.

Protocol 2: Stable Isotope Tracing with Lignoceric Acid-d4 in Adherent Cell Culture

Objective: To label cultured cells with Lignoceric acid-d4 to trace its metabolic fate.

Materials:

-

Adherent cells of interest (e.g., human fibroblasts, hepatocytes)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Lignoceric acid-d4/BSA working solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well or 12-well cell culture plates

Procedure:

-

Seed cells in culture plates and grow until they reach the desired confluency (typically 70-80%).

-

Aspirate the culture medium and wash the cells once with warm PBS.

-

Add serum-free medium containing the Lignoceric acid-d4/BSA complex to the cells. A final concentration of 10-50 µM Lignoceric acid-d4 is a good starting point for most cell types.

-

Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

At each time point, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to stop the uptake and remove any unbound fatty acid.

-

Proceed immediately to lipid extraction (Protocol 3).

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

Objective: To extract total lipids from labeled cells for subsequent mass spectrometric analysis.

Materials:

-

Methanol, ice-cold

-

Chloroform

-

0.9% NaCl solution, ice-cold

-

Cell scraper

-

Glass tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

After the final PBS wash, add 1 mL of ice-cold methanol to each well.

-

Scrape the cells from the well and transfer the cell suspension to a glass tube.

-

Add 2 mL of chloroform to the glass tube. Vortex vigorously for 1 minute.

-

Add 0.8 mL of ice-cold 0.9% NaCl solution. Vortex again for 1 minute.

-

Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until mass spectrometry analysis.

Mandatory Visualizations

Caption: Experimental workflow for tracing Lignoceric acid-d4 in cell culture.

References

Application Note: Quantification of Very Long-Chain Fatty Acids in Plasma Using Lignoceric Acid-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 atoms or more.[1] In healthy individuals, VLCFAs are metabolized, primarily through β-oxidation, within cellular organelles called peroxisomes.[2][3] Genetic defects in peroxisomal function, such as those seen in X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, lead to the accumulation of VLCFAs in plasma and tissues.[4][5] This accumulation is a pathognomonic biochemical marker for these severe neurodegenerative diseases.[4][6]

Consequently, the accurate quantification of VLCFAs, particularly docosanoic acid (C22:0), tetracosanoic acid (C24:0 or lignoceric acid), and hexacosanoic acid (C26:0), in plasma is a critical tool for the diagnosis, monitoring, and development of therapies for peroxisomal disorders.[1][7] The ratios of C24:0/C22:0 and C26:0/C22:0 are especially important diagnostic indicators.[1]

This application note provides a detailed protocol for the quantification of VLCFAs in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Lignoceric acid-d4 (C24:0-d4) as an internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[8][9]

Principle of the Method

The analytical method involves the following key steps:

-

Sample Preparation : A known amount of Lignoceric acid-d4 internal standard is added to a plasma sample.

-

Hydrolysis : Total fatty acids, including VLCFAs, are liberated from complex lipids (e.g., coenzyme A esters, glycerophospholipids) through acid hydrolysis.[2][10]

-

Extraction : The released fatty acids are isolated from the plasma matrix using liquid-liquid extraction.

-

Derivatization : The carboxyl group of the fatty acids is derivatized to enhance chromatographic separation and ionization efficiency for LC-MS/MS analysis.[10]

-

LC-MS/MS Analysis : The derivatized VLCFAs are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification : The concentration of each endogenous VLCFA is calculated by comparing its peak area ratio to that of the Lignoceric acid-d4 internal standard against a calibration curve.[2]

The use of a stable isotope-labeled internal standard like Lignoceric acid-d4 is critical. Since it is chemically identical to its endogenous counterpart (Lignoceric acid), it behaves similarly during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or matrix effects.[9]

Quantitative Data Summary

The following tables summarize typical concentrations of key VLCFAs and their diagnostic ratios in plasma from normal controls and patients with peroxisomal biogenesis disorders (PBD) or X-linked adrenoleukodystrophy/adrenomyeloneuropathy (X-ALD/AMN). Data is presented as mean ± standard deviation (S.D.).

Table 1: Plasma VLCFA Concentrations (µmol/L)

| Analyte | Normal Controls (n=13) | PBD Patients (n=6) | X-ALD/AMN Patients (n=6) |

|---|---|---|---|

| C24:0 (Lignoceric Acid) | 1.25 ± 0.32 | 4.84 ± 4.14 | Not specified |

| C26:0 (Hexacosanoic Acid) | 0.52 ± 0.34 | 23.9 ± 16.8 | 3.69 ± 1.99 |

Data adapted from a study using LC/ESI-MS/MS.[11]

Table 2: Diagnostic Ratios in Plasma

| Ratio | Normal Controls (n=13) | PBD Patients (n=6) | X-ALD/AMN Patients (n=6) |

|---|---|---|---|

| C24:0 / C22:0 | 0.88 ± 0.09 | 1.86 ± 0.41 | 1.59 ± 0.25 |

| C26:0 / C22:0 | 0.025 ± 0.008 | 0.37 ± 0.19 | 0.091 ± 0.020 |

Data adapted from a study using LC/ESI-MS/MS.[11] These ratios are dimensionless.

Experimental Protocol: LC-MS/MS Method

This protocol describes the quantification of total VLCFAs in plasma.

1. Materials and Reagents

-

Plasma Samples: Collected in EDTA or heparin tubes, stored at -80°C.

-

Internal Standard (IS) Stock: Lignoceric acid-d4 (C24:0-d4) in methanol (e.g., 10 µg/mL).

-

Calibration Standards: Lignoceric acid (C24:0), Hexacosanoic acid (C26:0), and Docosanoic acid (C22:0) of high purity.

-

Reagents for Hydrolysis: Acetonitrile and 37% Hydrochloric Acid (HCl).[12]

-

Extraction Solvent: Hexane, HPLC grade.

-

Derivatization Reagents (Example): Oxalyl chloride, dimethylaminoethanol (DMAE), and methyl iodide to form trimethyl-amino-ethyl (TMAE) esters.[2][10]

-

Mobile Phases:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid

-

-

Equipment:

-

Glass screw-cap tubes with Teflon liners

-

Heating block or water bath

-

Vortex mixer and Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[12]

-

2. Sample Preparation Workflow

3. Detailed Procedure

-

Thawing and Aliquoting: Thaw plasma samples on ice. Vortex briefly and pipette 50 µL of plasma into a labeled glass screw-cap tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the Lignoceric acid-d4 working solution to each sample, calibrator, and quality control (QC) sample.

-

Hydrolysis: Add 1 mL of acetonitrile/37% HCl (e.g., 4:1 v/v).[12] Cap the tubes tightly and vortex for 15 seconds. Incubate in a heating block at 90°C for 2 hours to hydrolyze the fatty acid esters.[12]

-

Extraction: After cooling the tubes to room temperature, add 2 mL of hexane. Vortex vigorously for 1 minute, then centrifuge at ~2000 x g for 5 minutes to separate the layers.

-

Solvent Transfer: Carefully transfer the upper hexane layer to a new clean glass tube, taking care not to disturb the lower aqueous layer.

-

Drying: Evaporate the hexane to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

Derivatization: Follow a validated derivatization protocol, such as the formation of TMAE esters, to enhance detection.[2][10] This typically involves sequential reactions in an anhydrous environment.

-

Reconstitution: After derivatization and subsequent drying, reconstitute the sample residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B). Vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient from ~50% to 100% Mobile Phase B over several minutes to separate the fatty acids.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode (for TMAE esters).[10]

-

Detection: Multiple Reaction Monitoring (MRM). Example transitions are listed in Table 3.

Table 3: Example MRM Transitions for TMAE-derivatized VLCFAs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| C22:0 (Behenic Acid) | 412.4 | 59.1 |

| C24:0 (Lignoceric Acid) | 440.5 | 59.1 |

| C24:0-d4 (IS) | 444.5 | 59.1 |

| C26:0 (Hexacosanoic Acid) | 468.5 | 59.1 |

Note: Precursor and product ions must be optimized for the specific derivative and instrument used.

Data Analysis and Interpretation

-

Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Concentration Calculation: Determine the concentration of each VLCFA in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Ratio Calculation: Calculate the diagnostic ratios C24:0/C22:0 and C26:0/C22:0.

-

Interpretation: Compare the obtained concentrations and ratios to established reference ranges.[8] Significantly elevated levels of C26:0 and C24:0, along with increased C24:0/C22:0 and C26:0/C22:0 ratios, are strongly indicative of a peroxisomal disorder.[1][4]

References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jasem.com.tr [jasem.com.tr]

- 4. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug discovery for X-linked adrenoleukodystrophy: An unbiased screen for compounds that lower very long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of Lignoceric Acid-d4 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the inherent low volatility and high polarity of very-long-chain fatty acids like lignoceric acid necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] This application note provides detailed protocols for the derivatization of lignoceric acid-d4, a common internal standard used in quantitative assays, for subsequent GC-MS analysis. The two primary and effective methods covered are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][2] The use of a deuterated internal standard like lignoceric acid-d4 is crucial for accurate quantification as it compensates for sample loss during preparation and variability in instrument response.[3][4]

Principles of Derivatization for GC-MS

The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid group of lignoceric acid with a less polar functional group. This chemical modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and improving its chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[5]

-

Esterification: This process, typically methylation, converts the carboxylic acid to its corresponding methyl ester (FAME).[6] This is a robust and widely used method for fatty acid analysis.[2][6] Common reagents include boron trifluoride (BF3) in methanol and methanolic HCl.[1][7]

-

Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group.[1] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and can derivatize other functional groups as well, which can be an advantage or disadvantage depending on the sample matrix.[1][8]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of lignoceric acid-d4 is depicted below.

Caption: Experimental workflow for the derivatization and GC-MS analysis of lignoceric acid-d4.

Experimental Protocols

Note: All procedures should be performed in a well-ventilated fume hood. Glassware should be thoroughly cleaned and dried to prevent contamination and reaction with derivatizing agents.[9]

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This is a widely used acid-catalyzed esterification method.[1][6]

Materials:

-

Dried sample containing lignoceric acid-d4

-

14% Boron Trifluoride in Methanol (BF3-Methanol)

-

Hexane or Heptane

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Sample Preparation: Place the dried lipid extract containing lignoceric acid-d4 into a screw-capped glass tube.[6]

-

Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the tube.[1]

-

Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes.[1][2] The optimal time and temperature may need to be determined empirically for specific sample types.[6] For general purposes, heating at 60°C for 60 minutes is a good starting point.[1]

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 0.5-1 mL of saturated NaCl solution.[1]

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[2]

-

Collection: Allow the phases to separate. Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

-

Analysis: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This method forms trimethylsilyl (TMS) esters and is also effective for derivatizing other functional groups.[1][2]

Materials:

-

Dried sample containing lignoceric acid-d4

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Screw-capped autosampler vials

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place the dried sample into an autosampler vial. If the sample is not already in a solvent, dissolve it in a small volume (e.g., 100 µL) of an aprotic solvent like acetonitrile.[2]

-

Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]

-

Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.[1] If necessary, the sample can be diluted with a solvent of choice.[2]

Data Presentation: Summary of Derivatization and GC-MS Parameters

| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) |

| Derivatization Reagent | 14% Boron Trifluoride in Methanol[1] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS[1][2] |

| Reaction Temperature | 60-100°C[2][6] | 60°C[1][2] |

| Reaction Time | 10-60 minutes[1][7] | 60 minutes[1][2] |

| Extraction Solvent | Hexane or Heptane[2][6] | Not typically required; direct injection[1] |

| Key Advantage | Robust for both free fatty acids and glycerolipids[2] | Derivatizes multiple functional groups[1][2] |

| GC Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar[10] | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar[10] |

| Injector Temperature | 220-280°C[2][10] | 220-280°C[2][10] |

| Injection Mode | Splitless or Split (e.g., 15:1)[2] | Splitless or Split (e.g., 15:1)[2] |

| Carrier Gas | Helium[2] | Helium[2] |

| Flow Rate | 0.6 - 1.0 mL/min[2] | 0.6 - 1.0 mL/min[2] |

| Oven Program | Example: Initial 70-100°C, ramp to ~250-320°C[2][10] | Example: Initial 70-100°C, ramp to ~250-320°C[2][10] |

| MS Ionization Mode | Electron Impact (EI) at 70 eV[2] | Electron Impact (EI) at 70 eV[2] |

Conclusion

The derivatization of lignoceric acid-d4 is a critical step for accurate and precise quantification by GC-MS. Both esterification with BF3-Methanol and silylation with BSTFA are effective methods, and the choice between them may depend on the specific sample matrix and the presence of other analytes of interest. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully derivatize and analyze lignoceric acid-d4 in their studies.

References

- 1. restek.com [restek.com]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. weber.hu [weber.hu]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. gcms.cz [gcms.cz]

- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

Application Note: Quantitative Analysis of Very Long-Chain Fatty Acids in Human Plasma

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their metabolism, primarily occurring within peroxisomes, is crucial for maintaining cellular health.[1][2] The accumulation of VLCFAs in tissues and plasma is a key biochemical marker for a group of severe genetic disorders known as peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][3][4][5] In these conditions, impaired peroxisomal β-oxidation leads to the buildup of VLCFAs, which can disrupt membrane integrity and trigger inflammatory responses and oxidative stress.[5]

Accurate quantification of specific VLCFAs, such as Lignoceric acid (C24:0) and Hexacosanoic acid (C26:0), and their ratios to Behenic acid (C22:0) (i.e., C24:0/C22:0 and C26:0/C22:0), is essential for the diagnosis and monitoring of these diseases.[3][6][7] However, the analysis is challenging due to their low abundance and high hydrophobicity. Most VLCFAs in plasma are not free but are esterified in complex lipids like phospholipids and cholesterol esters.[8] Therefore, a robust sample preparation protocol involving hydrolysis, extraction, and derivatization is required to accurately measure total VLCFA levels.